2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
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Overview
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid typically involves the reaction of phthalic anhydride with amino acids or their derivatives under specific conditions. One common method involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the corresponding phthalimide derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. Its imide moiety allows it to form stable complexes with proteins and other macromolecules, leading to its biological effects .
Comparison with Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid can be compared with other phthalimide derivatives, such as:
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound has a similar structure but with a hydroxypropanoate group instead of a pentanoic acid group.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound has a propanoic acid group, making it structurally similar but with different chemical properties.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl): This compound contains an ethyl group and an iodophenyl group, making it unique in its own right.
The uniqueness of this compound lies in its specific pentanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H13NO4/c1-2-5-10(13(17)18)14-11(15)8-6-3-4-7-9(8)12(14)16/h3-4,6-7,10H,2,5H2,1H3,(H,17,18) |
InChI Key |
ROTMDPBBCASFCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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